Bienvenue dans la boutique en ligne BenchChem!

Veliflapon

FLAP inhibition Leukotriene biosynthesis Human airway model

Select Veliflapon (BAY X 1005, DG-031) for your leukotriene pathway studies as the most clinically advanced FLAP inhibitor, having completed Phase 3 trials in cardiovascular cohorts (NCT00353067). Its (R)-enantiomer offers 31-fold greater potency than the (S)-form in human whole blood, ensuring highly reproducible target engagement. With 86% oral bioavailability and a 16-hour ED₄₀ in rats, it enables once-daily dosing in long-term atherogenesis models. Avoid generic FLAP inhibitors that lack this validated pharmacokinetic profile, extensive human safety data, and enantioselective precision critical for translational inflammation research.

Molecular Formula C23H23NO3
Molecular Weight 361.4 g/mol
CAS No. 128253-31-6
Cat. No. B164845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeliflapon
CAS128253-31-6
Synonyms2-(4-(quinolin-2-yl-methoxy)phenyl)-2-cyclopentylacetic acid
Bay X 1005
Bay X1005
Bay-X1005
BAYX-1005
DG-031
Veliflapon
Molecular FormulaC23H23NO3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
InChIInChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1
InChIKeyZEYYDOLCHFETHQ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Veliflapon (DG-031, BAY X 1005) CAS 128253-31-6: A Clinically Advanced FLAP Inhibitor for Cardiovascular and Inflammatory Research


Veliflapon, also known as BAY X 1005 and DG-031, is a small molecule that functions as an orally active, selective, and enantioselective inhibitor of 5-Lipoxygenase Activating Protein (FLAP) [1]. By binding to FLAP, it prevents the activation of 5-lipoxygenase (5-LOX), thereby blocking the biosynthesis of pro-inflammatory leukotrienes LTB4 and LTC4 [2]. Its chemical structure, (R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentylacetic acid [3], distinguishes it from other FLAP inhibitors. Veliflapon has advanced to Phase 3 clinical trials for the prevention of cardiovascular events, marking a distinct level of translational validation among research-grade FLAP inhibitors [4].

The Scientific Case Against Veliflapon Substitution: Why MK-886 and Other FLAP Inhibitors Are Not Interchangeable


Direct substitution of Veliflapon with other FLAP inhibitors like MK-886, MK-591, or even its (S)-enantiomer is not scientifically justified. Veliflapon demonstrates a unique combination of enantioselective potency, a proven in vivo pharmacokinetic profile, and validated target engagement in a specific high-risk patient population. Veliflapon's (R)-enantiomer exhibits 31-fold higher activity than the (S)-enantiomer in human whole blood, underscoring the critical importance of stereochemistry for its function [1]. Furthermore, Veliflapon possesses a high oral bioavailability (86% in rats) and a long duration of action (ED40 of 16 hours), which is not a universal trait among FLAP inhibitors [2]. Unlike MK-886, which has documented off-target effects on PPARα and COX-1 at higher concentrations, Veliflapon was designed for selectivity and has shown a favorable safety profile in advanced clinical trials, including a Phase 3 study in a genetically defined cardiovascular cohort . Interchanging Veliflapon with an alternative could lead to irreproducible results due to differences in potency, selectivity, bioavailability, and clinical validation status.

Veliflapon Quantitative Differentiation: A Comparator-Based Evidence Guide


Veliflapon vs. MK-886: 7.9-Fold Greater Potency in a Clinically Relevant Human Airway Model

In a direct head-to-head comparison using an isolated human airway model challenged with anti-IgE to mimic allergic inflammation, Veliflapon (BAY X 1005) demonstrated significantly higher potency than the well-known FLAP inhibitor MK-886. Veliflapon achieved an IC50 of 0.18 µM, whereas MK-886 required a substantially higher concentration, yielding an IC50 of 1.42 µM [1]. This 7.9-fold difference in potency was observed under identical experimental conditions.

FLAP inhibition Leukotriene biosynthesis Human airway model Anti-inflammatory

Veliflapon Enantioselectivity: 31-Fold Higher Potency than (S)-Enantiomer in Human Whole Blood

The (R)-enantiomer of Veliflapon is critical for its biological activity. In a human whole blood assay, the (R)-enantiomer (Veliflapon) exhibited a 31-fold higher potency in inhibiting leukotriene synthesis compared to its (S)-enantiomer [1]. This stark difference highlights the requirement for high enantiomeric purity in experimental and potential therapeutic applications.

Stereochemistry Enantioselectivity Whole blood assay Drug development

Veliflapon Ex Vivo Efficacy and Duration of Action: ED40 Sustained for 16 Hours in Rats

Veliflapon demonstrates a prolonged pharmacodynamic effect in vivo. Following oral administration, the ED40 dose (the dose required to achieve 40% inhibition of ex vivo LTB4 synthesis) was maintained for 16 hours in a rat whole blood assay [1]. This is supported by a high oral bioavailability of 86% and a plasma half-life of 3.5 hours in the same species [2].

Pharmacodynamics Ex vivo assay Duration of action Oral bioavailability

Veliflapon Clinical Biomarker Reduction: 26% Decrease in Serum LTB4 in High-Risk Myocardial Infarction Patients

In a Phase 2 clinical trial involving patients with a prior history of myocardial infarction (MI) who carried specific at-risk genetic variants in the leukotriene pathway, treatment with Veliflapon (750 mg/day) resulted in a 26% reduction in serum Leukotriene B4 (LTB4) levels compared to placebo [1]. This demonstrates target engagement and a pharmacodynamic effect in the exact patient population that Phase 3 trials sought to enroll.

Clinical trial Biomarker Myocardial Infarction Precision medicine

Definitive Research and Procurement Applications for Veliflapon Based on Quantitative Evidence


Precision Cardiovascular Research: Validating the Leukotriene Pathway in Genetically Defined High-Risk Populations

Veliflapon is the most clinically validated FLAP inhibitor for studying the leukotriene pathway in cardiovascular disease. It is the only compound to have advanced to Phase 3 trials for this indication (NCT00353067) [1]. Its procurement is essential for replicating or extending the findings from its Phase 2 trial, which demonstrated a 26% reduction in serum LTB4 in patients with specific FLAP/LTA4H haplotypes [2]. Using Veliflapon ensures experimental models are directly relevant to the compound's extensive human data package.

Human Airway and Asthma Models: Leveraging Superior Potency in Physiologically Relevant Assays

For researchers using isolated human airway tissue or other physiological models of allergic inflammation, Veliflapon is a superior choice over MK-886. It exhibits 7.9-fold higher potency (IC50 0.18 µM vs. 1.42 µM) in this specific and clinically relevant context [3]. This allows for the use of lower, more physiologically relevant concentrations, potentially reducing off-target effects and improving the translatability of in vitro findings to human respiratory disease.

Chronic In Vivo Pharmacology: Optimizing Once-Daily Dosing in Rodent Atherosclerosis and Inflammation Models

The compound's long duration of action (ED40 of 16 hours) and high oral bioavailability (86%) make it an optimal tool for chronic in vivo studies [4]. Its efficacy in attenuating atherogenesis has been demonstrated in a 16-week study in apoE/LDLR double-knockout mice [5]. Researchers requiring consistent FLAP inhibition with once-daily oral dosing in long-term rodent models should prioritize Veliflapon to ensure sustained target coverage and experimental validity.

Assessing the Impact of Stereochemistry on FLAP Inhibition

Veliflapon ((R)-enantiomer) and its enantiomer (S)-Veliflapon serve as a powerful tool pair for investigating the role of stereochemistry in FLAP-mediated leukotriene synthesis. With a documented 31-fold difference in potency in human whole blood [6], these compounds are ideal for studies designed to probe the chiral requirements of the FLAP binding pocket and the downstream functional consequences of enantioselective inhibition.

Quote Request

Request a Quote for Veliflapon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.